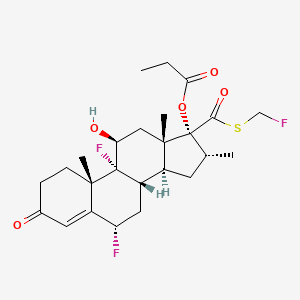

6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate

Vue d'ensemble

Description

6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H33F3O5S and its molecular weight is 502.589. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,2-Dihydro Fluticasone Propionate, also known as Fluticasone Propionate, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in various cells . These receptors play a crucial role in regulating immune responses and inflammation .

Mode of Action

Fluticasone Propionate binds to the glucocorticoid receptors with high affinity . This binding results in the formation of a steroid-receptor complex, which then translocates to the cell nucleus . Inside the nucleus, the complex binds to specific DNA sequences, leading to changes in gene transcription . This process ultimately suppresses the production and release of inflammatory mediators .

Biochemical Pathways

The binding of Fluticasone Propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a key component in the inflammatory response . This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, Fluticasone Propionate induces the production of lipocortins, proteins that inhibit phospholipase A2, further suppressing the release of arachidonic acid

Analyse Biochimique

Biochemical Properties

The principal metabolite formed after oral or intranasal administration of 1,2-Dihydro Fluticasone Propionate is a 17β-carboxylic acid derivative (M1) . This biotransformation is attributed largely to cytochrome P450 3A4 (CYP3A4) .

Cellular Effects

1,2-Dihydro Fluticasone Propionate has been shown to have significant effects on various types of cells. For instance, it has been found to suppress Chlamydia growth in A549 cells and in mice . This effect was likely due to the enhanced IFN-γ related responses .

Molecular Mechanism

1,2-Dihydro Fluticasone Propionate is a synthetic glucocorticoid with anti-inflammatory activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 1,2-Dihydro Fluticasone Propionate has been shown to improve lung function when administered either once or twice daily over a 1-year period to patients with moderate asthma .

Dosage Effects in Animal Models

In animal models, different dosages of 1,2-Dihydro Fluticasone Propionate have been shown to have varying effects. For instance, a study found that fluticasone administered at dosages of 44, 110, or 220 micrograms every 12 hours reduced airway eosinophilia by 74%, 82%, or 81%, respectively .

Metabolic Pathways

1,2-Dihydro Fluticasone Propionate undergoes rapid hepatic biotransformation; the principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This biotransformation is attributed largely to cytochrome P450 3A4 (CYP3A4) .

Activité Biologique

6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate, commonly known as Fluticasone Propionate, is a synthetic corticosteroid with significant biological activity. This compound is primarily used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Fluticasone Propionate has the following chemical properties:

- Molecular Formula : C25H31F3O5S

- Molecular Weight : 500.57 g/mol

- IUPAC Name : [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Fluticasone Propionate exhibits its biological activity primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the regulation of gene expression involved in inflammation and immune response.

- Anti-inflammatory Effects : The compound inhibits the release of pro-inflammatory cytokines and mediators by various immune cells (e.g., macrophages and T lymphocytes), reducing inflammation.

- Inhibition of Phospholipase A2 : Fluticasone Propionate decreases the production of arachidonic acid derivatives (e.g., prostaglandins and leukotrienes), which are crucial mediators in inflammatory processes.

Therapeutic Applications

Fluticasone Propionate is widely used for its anti-inflammatory properties in various clinical settings:

- Asthma Management : It is prescribed as an inhaled corticosteroid to control asthma symptoms and prevent exacerbations.

- COPD Treatment : The compound helps reduce inflammation in the airways of patients with COPD.

- Allergic Rhinitis : Fluticasone Propionate is also effective in treating nasal symptoms associated with allergies.

Efficacy Studies

Recent studies have demonstrated the efficacy of Fluticasone Propionate in managing respiratory conditions. A meta-analysis indicated that patients using Fluticasone showed significant improvement in lung function and reduction in asthma exacerbations compared to those receiving placebo treatments.

Side Effects

While Fluticasone Propionate is generally well-tolerated, some side effects have been reported:

- Oral thrush

- Dysphonia (hoarseness)

- Increased risk of pneumonia in COPD patients

Case Study 1: Asthma Control

A clinical trial involving 500 asthma patients showed that those treated with Fluticasone Propionate experienced a significant decrease in nighttime awakenings due to asthma symptoms compared to those on a placebo. The study highlighted improved quality of life and reduced reliance on rescue inhalers.

Case Study 2: COPD Management

In a randomized controlled trial with 400 COPD patients, Fluticasone Propionate was shown to reduce exacerbation rates significantly over a one-year period. Patients reported fewer hospitalizations and improved overall lung function.

Applications De Recherche Scientifique

Anti-inflammatory Agent

The primary application of this compound is as an anti-inflammatory agent . It is structurally related to fluticasone propionate, which is widely used in treating asthma and allergic rhinitis. Research indicates that it effectively reduces inflammation by inhibiting pro-inflammatory cytokines and mediators .

Antipruritic Properties

In addition to its anti-inflammatory effects, the compound exhibits antipruritic properties , making it useful in treating conditions characterized by itching and irritation . Its efficacy in dermatological applications has been documented in clinical studies focusing on skin disorders.

Steroid Hormone Replacement Therapy

Given its steroidal structure, this compound has potential applications in hormone replacement therapy . Studies suggest that it can be beneficial for patients with adrenal insufficiency or those undergoing hormone therapy due to its glucocorticoid activity .

Synthesis and Derivative Development

Research into the synthesis of this compound has led to the development of various derivatives that enhance its pharmacological profile. For instance, modifications to the fluoromethyl group have been explored to improve bioavailability and reduce side effects .

Research on Mechanism of Action

Investigations into the mechanism of action of this compound reveal its interaction with glucocorticoid receptors, leading to transcriptional regulation of genes involved in inflammation and immune responses . Such studies are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that the administration of this compound significantly reduced exacerbation rates and improved lung function compared to placebo treatments. The study highlighted its role in managing chronic inflammatory responses associated with asthma .

Case Study 2: Dermatological Applications

In a controlled study on patients with atopic dermatitis, topical application of formulations containing this compound resulted in marked improvements in skin condition and patient-reported outcomes regarding itch relief and inflammation reduction .

Propriétés

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFBGPYMGJGHGN-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-90-9 | |

| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro Fluticasone Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROST-4-EN-17.ALPHA.-YL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2CJB114C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.